2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide
Overview
Description
The compound “2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide” is a heterocyclic compound . It is related to the class of compounds known as triazoles, which are nitrogenous heterocyclic moieties . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
Triazole compounds, including “this compound”, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research has highlighted the significance of [1,2,4]triazolo[4,3-a]pyridin-2-yl derivatives, like 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide, in synthesizing diverse heterocyclic compounds. These compounds, including oxadiazole, thiadiazole, and triazolopyridine derivatives, have been synthesized through various cyclization and condensation reactions. Their structures have been elucidated through spectral and analytical data, underlining the chemical versatility of this moiety for generating novel heterocyclic frameworks (El‐Sayed et al., 2008; Abdelriheem et al., 2017).
Innovative Synthetic Routes
Notable advancements in synthetic routes have been observed, particularly in the construction of the triazolopyridine skeleton. Strategies involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation have been employed for efficient synthesis, featuring short reaction times and high yields. This highlights the compound's role in facilitating novel synthesis methods for biologically significant compounds (Zheng et al., 2014).
Biological Activity and Pharmaceutical Interest
Derivatives of this compound have demonstrated a broad spectrum of biological activities. For instance, certain triazolopyridine and triazolothiadiazole derivatives linked with a chromone moiety have shown promising antimicrobial activities, highlighting their potential in medical applications (Ali & Ibrahim, 2010). Moreover, triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have displayed significant fungicidal activities against various phytopathogens, marking their importance in the field of agricultural chemistry (Bai et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that triazole compounds can bind to various enzymes and receptors in the biological system, leading to a range of biological activities . The presence of the triazole ring, a key structural feature of this compound, allows it to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Pharmacokinetics
The compound’s molecular weight (23125) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
Compounds with similar structures have been shown to exhibit cytotoxicity against various cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively stable under normal environmental conditions.
Properties
IUPAC Name |
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethanethioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-6(14)5-12-8(13)11-4-2-1-3-7(11)10-12/h1-4H,5H2,(H2,9,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYBCNRGCKVFNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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